molecular formula C12H18ClNO2 B3086331 [(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158740-54-5

[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3086331
CAS No.: 1158740-54-5
M. Wt: 243.73 g/mol
InChI Key: FXSWBJPYXBHTPN-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound (3,4-Dimethoxyphenyl)methylamine hydrochloride is an analogue of the major human neurotransmitter dopamine . The 3- and 4-position hydroxy groups in dopamine have been replaced with methoxy groups . This suggests that the compound’s primary targets could be dopamine receptors.

Mode of Action

As an analogue of dopamine, the compound might interact with dopamine receptors in a similar manner to dopamine itself

Biochemical Pathways

The compound is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine . This suggests that it might affect similar biochemical pathways. Mescaline is known to induce a psychedelic state by acting on serotonin receptors, leading to altered thinking processes, closed- and open-eye visuals, synesthesia, an altered sense of time, and spiritual experiences. The compound might have similar effects, but this needs to be confirmed by further studies.

Pharmacokinetics

These compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As an analogue of dopamine, it might have effects on mood, cognition, and motor control

Action Environment

The action, efficacy, and stability of (3,4-Dimethoxyphenyl)methylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, light, and pH. Its efficacy could be influenced by the presence of other drugs or substances, the individual’s genetic makeup, and their physiological state .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSWBJPYXBHTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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